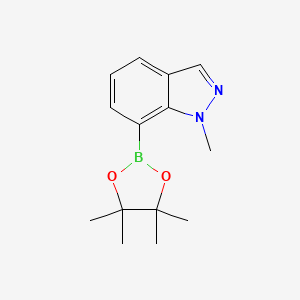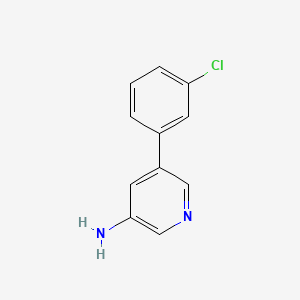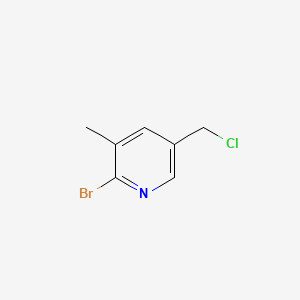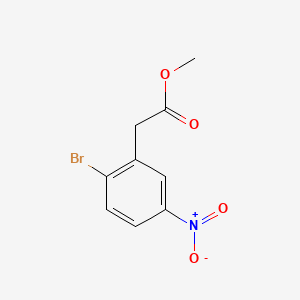
Methyl 2-(2-bromo-5-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The IUPAC name for this compound is “methyl 2-(2-bromo-5-nitrophenyl)acetate” and its structure can be represented by the SMILES notation: O=C(OC)CC1=CC(N+=O)=CC=C1Br .
Synthesis Analysis
The synthesis of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” involves the reaction of the combined organic phase with brine, which is then dried over sodium sulfate and concentrated to yield the compound . The yield of this synthesis process is approximately 82% .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-bromo-5-nitrophenyl)acetate” is represented by the formula C9H8BrNO4 . The compound contains a bromine atom (Br), a nitro group (NO2), and an acetate group (CH3COO) attached to a phenyl ring .Chemical Reactions Analysis
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” is an α-bromo ester . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, it is also used in the synthesis of coumarins and cis-cyclopropane .It is recommended to be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 2-(2-bromo-5-nitrophenyl)acetate and related compounds have been explored for their potential in synthesizing a range of chemical entities. For instance, the compound has been used in the synthesis of p-Nitrophenyl β-D-Glucopyranosiduronic Acid, which serves as a substrate for assaying β-Glucuronidase activity. The liberated p-nitrophenol from this substrate is measured photocolorimetrically, indicating the enzyme's hydrolytic activity (Kato et al., 1960).
- Another study discusses the unexpected smiles rearrangement during the borane reduction of 2-aryloxy-2-methylpropionamides, which were derived from 2-nitrophenols. This process gives access to valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
- The kinetic reactions of p-Nitrophenyl Acetate with various derivatives have been studied to understand their reaction mechanisms and rates, which are crucial for synthesizing specific compounds (Konakahara et al., 1988).
Intermediate in Synthesis
- The compound serves as an intermediate in the synthesis of indole derivatives. For example, it is used in the preparation of Indole-2-Acetic Acid Methyl Esters through a series of reactions, showcasing its role in producing complex organic molecules (Modi, Oglesby, & Archer, 2003).
Nitration and Arylation
- The compound is involved in nitration and arylation reactions, which are fundamental processes in organic synthesis. For instance, the formation of 4-Halo-4-nitrocyclohexa-2,5-dienones upon nitration of related compounds demonstrates the chemical transformations that Methyl 2-(2-bromo-5-nitrophenyl)acetate can undergo (Clewley et al., 1989).
Safety And Hazards
“Methyl 2-(2-bromo-5-nitrophenyl)acetate” should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured . All sources of ignition should be removed and personnel should be evacuated to safe areas in case of a spill or leak .
Propiedades
IUPAC Name |
methyl 2-(2-bromo-5-nitrophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZNFZMPAFWMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromo-5-nitrophenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

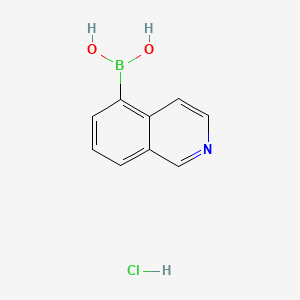
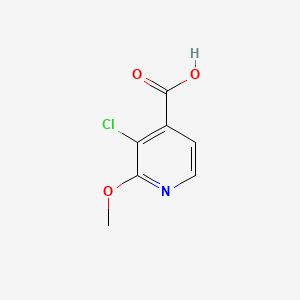
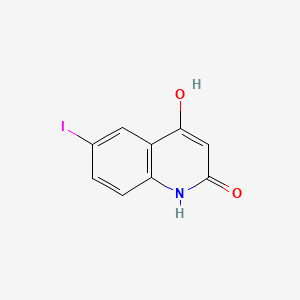
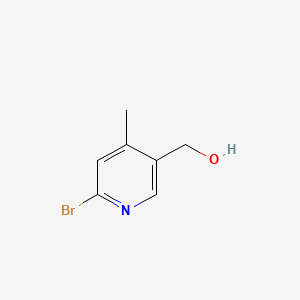
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
![(1S,2S,4R)-7-tert-Butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B572875.png)
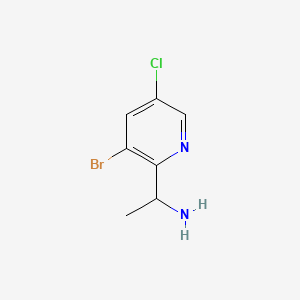

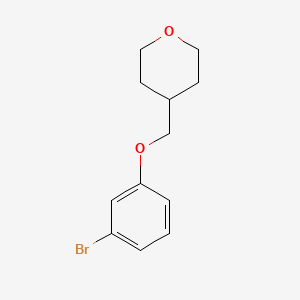
![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B572884.png)
